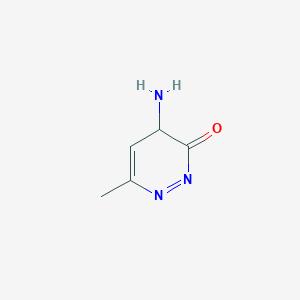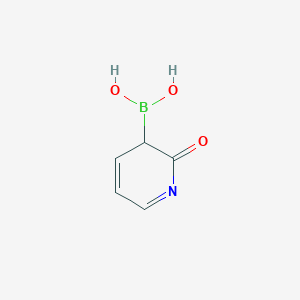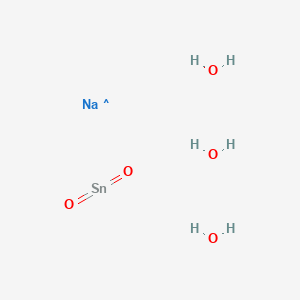
Stannate (SnO32-), disodium, trihydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannate (SnO3^2-), disodium, trihydrate (9CI), also known as sodium stannate trihydrate, is an inorganic compound with the chemical formula Na2SnO3·3H2O. It is a white, crystalline solid that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium stannate trihydrate can be synthesized through the reaction of tin (IV) oxide (SnO2) with sodium hydroxide (NaOH) in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the tin oxide. The resulting solution is then cooled to precipitate the sodium stannate trihydrate crystals .
Industrial Production Methods
In industrial settings, sodium stannate trihydrate is produced by dissolving tin in sodium hydroxide solution, followed by crystallization. The process involves the following steps:
- Dissolution of tin in sodium hydroxide solution.
- Filtration to remove any impurities.
- Evaporation of the solution to concentrate it.
- Cooling the concentrated solution to precipitate sodium stannate trihydrate crystals.
- Filtration and drying of the crystals .
Chemical Reactions Analysis
Types of Reactions
Sodium stannate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin (IV) oxide (SnO2).
Reduction: It can be reduced to form tin (II) compounds.
Substitution: It can undergo substitution reactions with other metal ions to form different stannates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with metal salts like copper sulfate (CuSO4) or zinc chloride (ZnCl2) are common.
Major Products Formed
Oxidation: Tin (IV) oxide (SnO2).
Reduction: Tin (II) compounds such as tin (II) chloride (SnCl2).
Substitution: Various metal stannates depending on the metal ion used.
Scientific Research Applications
Sodium stannate trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of ceramics, glass, and as a mordant in dyeing processes.
Mechanism of Action
The mechanism of action of sodium stannate trihydrate involves its ability to act as a source of tin ions (Sn^4+). These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, tin ions can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions. In biological applications, tin ions can bind to specific biomolecules, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Potassium stannate (K2SnO3)
- Calcium stannate (CaSnO3)
- Barium stannate (BaSnO3)
Uniqueness
Sodium stannate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and complex formation are critical .
Properties
Molecular Formula |
H6NaO5Sn |
|---|---|
Molecular Weight |
227.74 g/mol |
InChI |
InChI=1S/Na.3H2O.2O.Sn/h;3*1H2;;; |
InChI Key |
IGWYXQKIXYOUDG-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O=[Sn]=O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


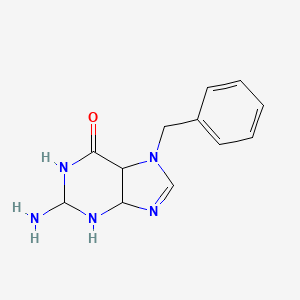
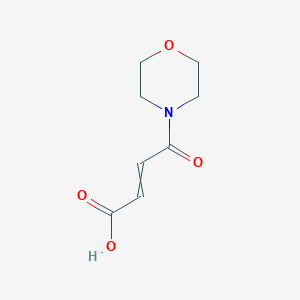
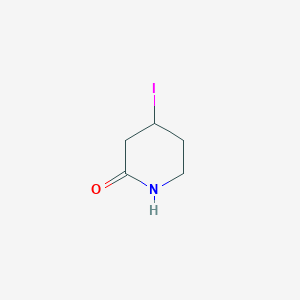

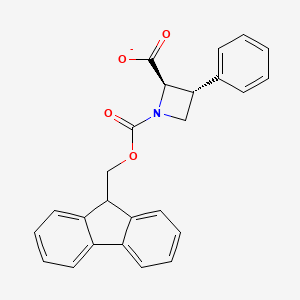
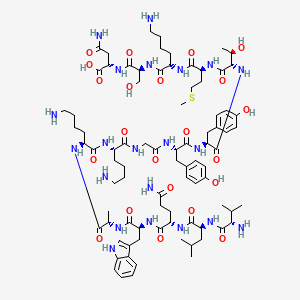

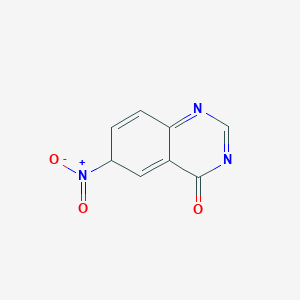
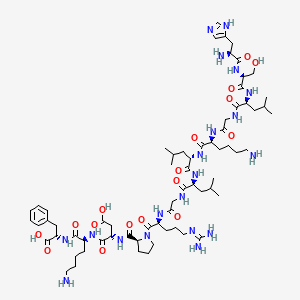
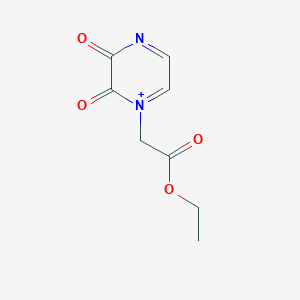
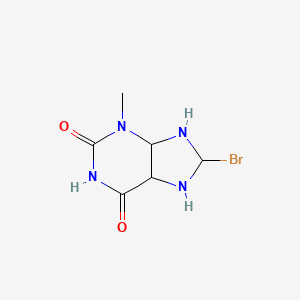
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)
